Cas no 921871-49-0 (N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-methanesulfonylbenzamide)

N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-methanesulfonylbenzamide is a synthetic organic compound featuring a benzofuran-thiazole hybrid scaffold with a methanesulfonylbenzamide moiety. Its structural complexity suggests potential utility in medicinal chemistry, particularly as a kinase inhibitor or targeted therapeutic agent. The ethoxy and methanesulfonyl functional groups enhance solubility and bioavailability, while the fused heterocyclic core may contribute to selective binding interactions. This compound's well-defined molecular architecture allows for precise modifications, making it a valuable intermediate in drug discovery and development. Its stability under physiological conditions further supports its suitability for pharmacological research and preclinical studies.
N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-methanesulfonylbenzamide structure
921871-49-0 structure
Product Name:N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-methanesulfonylbenzamide
CAS No:921871-49-0
MF:C21H18N2O5S2
MW:442.508022785187
CID:6436000
PubChem ID:41646230
Update Time:2025-05-20

N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-methanesulfonylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-methanesulfonylbenzamide
    • Benzamide, N-[4-(7-ethoxy-2-benzofuranyl)-2-thiazolyl]-4-(methylsulfonyl)-
    • AKOS024631484
    • N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide
    • N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
    • N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
    • F2252-0320
    • 921871-49-0
    • Inchi: 1S/C21H18N2O5S2/c1-3-27-17-6-4-5-14-11-18(28-19(14)17)16-12-29-21(22-16)23-20(24)13-7-9-15(10-8-13)30(2,25)26/h4-12H,3H2,1-2H3,(H,22,23,24)
    • InChI Key: GWXUUKFBJCJWFA-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=CC(C(NC2=NC(=CS2)C2=CC3C=CC=C(C=3O2)OCC)=O)=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 442.06571403g/mol
  • Monoisotopic Mass: 442.06571403g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 705
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 135Ų

Experimental Properties

  • Density: 1.402±0.06 g/cm3(Predicted)
  • pka: 6.27±0.50(Predicted)

N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-methanesulfonylbenzamide Pricemore >>

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Additional information on N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-methanesulfonylbenzamide

N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-methanesulfonylbenzamide (CAS No. 921871-49-0): An In-depth Overview

N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-methanesulfonylbenzamide (CAS No. 921871-49-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, has been the subject of numerous studies aimed at elucidating its mechanisms of action and therapeutic applications.

The molecular structure of N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-methanesulfonylbenzamide is composed of a benzofuran ring, a thiazole ring, and a sulfonyl group, which collectively contribute to its distinct chemical properties. The presence of these functional groups not only enhances the compound's stability but also confers it with specific binding affinities to various biological targets. Recent advancements in computational chemistry have facilitated the detailed analysis of this compound's three-dimensional structure, providing valuable insights into its conformational flexibility and potential interactions with biomolecules.

In the context of medicinal chemistry, N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-methanesulfonylbenzamide has been investigated for its potential as a lead compound in drug discovery. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry highlighted its ability to inhibit the activity of specific enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.

Furthermore, the compound's anti-cancer properties have been explored in both in vitro and in vivo models. Preclinical studies have demonstrated that N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-methanesulfonylbenzamide can induce apoptosis in cancer cells while sparing normal cells, suggesting its potential as a selective anticancer agent. These findings are particularly significant given the growing need for targeted therapies that minimize adverse effects on healthy tissues.

The pharmacokinetic profile of N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-methanesulfonylbenzamide has also been extensively studied. Research indicates that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its effectiveness as a therapeutic agent. Its oral bioavailability and stability under physiological conditions make it an attractive candidate for further clinical development.

Clinical trials are currently underway to evaluate the safety and efficacy of N-4-(7-ethoxy-1-benzofuran-2-y l)-1 ,3-th iazol - 2 - y l - 4 - methanesulfonylbenzamide in human subjects. Early results from Phase I trials have shown promising outcomes, with no major adverse effects reported at therapeutic doses. These findings underscore the compound's potential to address unmet medical needs and improve patient outcomes.

In addition to its therapeutic applications, N - 4 - ( 7 - ethoxy - 1 - benzofuran - 2 - y l ) - 1 , 3 - th iazol - 2 - y l - 4 - methanesulfonylbenzamide has also been studied for its use in diagnostic imaging. Its unique chemical structure allows it to be labeled with radiotracers or fluorescent tags, enabling non-invasive monitoring of disease progression and treatment response. This dual functionality enhances its value as a versatile tool in both research and clinical settings.

The synthesis of N - 4 - ( 7 - ethoxy - 1 - benzofuran - 2 - y l ) - 1 , 3 - th iazol - 2 - y l - 4 - methanesulfonylbenzamide has been optimized through various synthetic routes, each offering different advantages in terms of yield and purity. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for producing this compound on a larger scale. These improvements not only reduce the environmental impact but also enhance the economic viability of large-scale production.

In conclusion, N - 4 -(7-e th oxy - 1-b en z o fu ran – 2-y l ) – 1 ,3-t hi az ol – 2-y l – 4-m e than es ul fo ny lb e nz am id e (CAS No. 921871–49–0) represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent or diagnostic tool. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, contributing to advancements in drug discovery and healthcare innovation.

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